molecular formula C10H14ClNO2 B14014128 Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride

Cat. No.: B14014128
M. Wt: 215.67 g/mol
InChI Key: AWISADNELCZGLW-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of methyl 2-(5-amino-2-methylphenyl)acetate, which is known for its applications in various scientific fields. This compound is typically used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride typically involves the esterification of 5-amino-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and as a precursor for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-amino-2-methylphenyl)acetate
  • Methyl 2-(5-nitro-2-methylphenyl)acetate
  • Methyl 2-(5-chloro-2-methylphenyl)acetate

Uniqueness

Methyl 2-(5-amino-2-methylphenyl)acetate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl 2-(5-amino-2-methylphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-3-4-9(11)5-8(7)6-10(12)13-2;/h3-5H,6,11H2,1-2H3;1H

InChI Key

AWISADNELCZGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC(=O)OC.Cl

Origin of Product

United States

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